4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride
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Overview
Description
4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride is a synthetic compound that belongs to the class of spirocyclic oxindoles. These compounds are characterized by a unique spirocyclic structure, which involves a bicyclic system connected by a single fully-substituted carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole moiety and the oxane ring.
Cyclization Reaction: The key step involves a cyclization reaction to form the spirocyclic structure. This can be achieved using various cyclization agents and conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Chemical Reactions Analysis
4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized and reduced derivatives, as well as substituted spirocyclic compounds .
Scientific Research Applications
4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound for studying spirocyclic structures and their interactions with biological molecules.
Industrial Applications: The compound is used in the synthesis of other spirocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride can be compared with other spirocyclic oxindoles, such as:
1,2-Dihydrospiro[indole-3,4’-oxane]hydrochloride: Similar in structure but lacks the methyl group at the 4-position.
Spiro[indole-3,4’-piperidine]hydrochloride: Contains a piperidine ring instead of an oxane ring.
Spiro[indole-3,4’-tetrahydrofuran]hydrochloride: Contains a tetrahydrofuran ring instead of an oxane ring.
The uniqueness of 4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride lies in its specific spirocyclic structure and the presence of the methyl group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
4-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)13(9-14-11)5-7-15-8-6-13;/h2-4,14H,5-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRWNDRJIPKODO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCC23CCOCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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